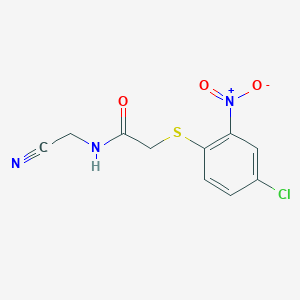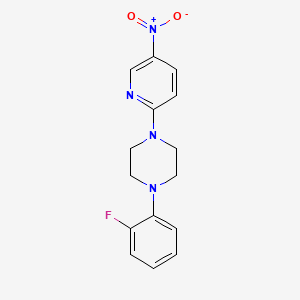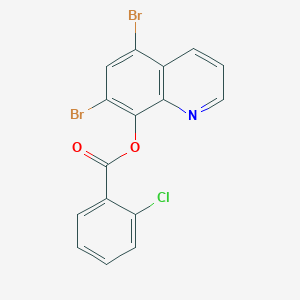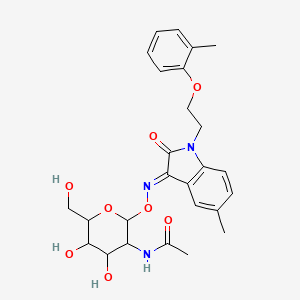![molecular formula C25H23ClN6O B2647822 [1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone CAS No. 1326874-19-4](/img/structure/B2647822.png)
[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a 1,2,3-triazole ring, a piperazine ring, and two phenyl rings . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole and piperazine rings, as well as the phenyl rings . These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally . These properties can be influenced by factors such as the structure of the molecule and the types of functional groups present .Scientific Research Applications
Anti-Tubercular Activity
The compound has been studied for its anti-tubercular properties. Researchers have designed and synthesized novel derivatives based on its structure. Specifically, a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were evaluated for their efficacy against Mycobacterium tuberculosis H37Ra. Several compounds exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds demonstrated low cytotoxicity to human cells, making them promising candidates for further development in the fight against tuberculosis .
Trazodone-Related Compound
The compound is related to trazodone, a medication primarily used to treat depression and anxiety. Its structural similarity suggests potential pharmacological relevance. Further research is needed to explore its specific interactions and effects, especially in comparison to trazodone itself .
Crystal Chemistry and Conglomerate Behavior
Interestingly, the compound crystallizes from racemic solutions as a conglomerate. Researchers have explored the underlying reasons for this behavior. Understanding its crystal structure and properties can provide insights into its stability and potential applications .
Triazoylketone Derivatives
The compound’s triazoylketone moiety has attracted attention. Analogues and derivatives have been synthesized and evaluated for various activities. For instance, some derivatives exhibited higher anti-TB activity than the standard drug pyrazinamide. These findings highlight the importance of exploring the compound’s structure-activity relationships .
Computational Studies
Computational modeling and docking studies have been employed to understand the compound’s interactions with biological targets. These simulations provide valuable insights into its binding affinity and potential therapeutic applications.
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would likely depend on its properties and potential applications. For example, if it shows promise as a potential drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and assessing its safety and efficacy in preclinical and clinical trials .
properties
IUPAC Name |
[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN6O/c1-18-4-8-21(9-5-18)30-13-15-31(16-14-30)25(33)23-24(19-3-2-12-27-17-19)32(29-28-23)22-10-6-20(26)7-11-22/h2-12,17H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJARTPKZZKTXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Dimethyl-4-[1-(thiomorpholine-4-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2647741.png)
![Ethyl 3-[(4-ethoxycarbonylphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate](/img/structure/B2647742.png)




![N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![3-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2647751.png)


![3,3-Bis[(2,4-dichlorophenyl)methyl]pentane-2,4-dione](/img/structure/B2647755.png)
![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine](/img/structure/B2647759.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2647760.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2647761.png)